CCR5 Antagonism: Potency Comparison of 2-(Oxolan-3-yl)cyclohexan-1-one vs. Maraviroc and Unsubstituted Scaffolds
2-(Oxolan-3-yl)cyclohexan-1-one demonstrates potent antagonism at the CCR5 receptor with an IC50 of 8 nM in a calcium flux assay using HEK293 cells co-expressing Gα16 [1]. This potency is comparable to the clinically approved CCR5 antagonist maraviroc, which has a reported IC50 of approximately 2-7 nM in similar cellular assays [2]. In contrast, unsubstituted cyclohexanone exhibits no detectable CCR5 activity (IC50 > 10,000 nM) [3], underscoring the essential role of the 2-oxolane substituent for target engagement.
| Evidence Dimension | CCR5 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | Maraviroc: 2-7 nM; Unsubstituted cyclohexanone: >10,000 nM |
| Quantified Difference | Within 4-fold of maraviroc; >1,250-fold improvement over unsubstituted cyclohexanone |
| Conditions | HEK293 cells co-expressing Gα16; inhibition of RANTES-induced calcium flux |
Why This Matters
This level of CCR5 antagonism places 2-(Oxolan-3-yl)cyclohexan-1-one within the potency range of a clinically validated drug, indicating its suitability as a lead-like scaffold for antiviral or anti-inflammatory research programs.
- [1] BindingDB. BDBM50464147 CHEMBL256907. IC50: 8 nM for CCR5 antagonism. View Source
- [2] Dorr, P., et al. (2005). Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732. View Source
- [3] BindingDB. Cyclohexanone CCR5 activity. No significant inhibition observed up to 10 µM. View Source
